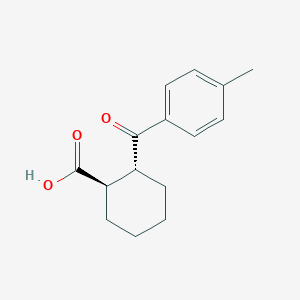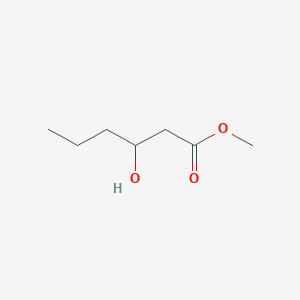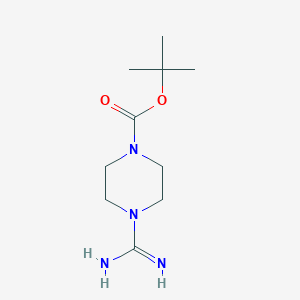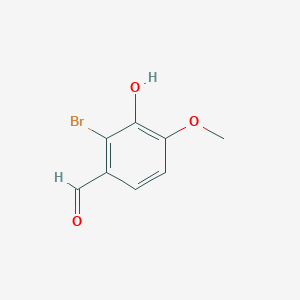
1,4-Butansulton
Übersicht
Beschreibung
1,4-Butane sultone is a six-membered δ-sultone and the cyclic ester of 4-hydroxybutanesulfonic acid. It is a chemical compound of significant industrial and scientific interest due to its roles in both the synthesis of Brønsted acidic ionic liquids and as a functionalizing agent in fuel cell technology . It is known for its ability to introduce the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups, thereby increasing their water solubility .
Wissenschaftliche Forschungsanwendungen
1,4-Butane sultone has a wide range of applications in scientific research:
Green Chemistry: It is used in the synthesis of Brønsted acidic ionic liquids, which are celebrated for their alignment with green chemistry principles.
Fuel Cell Technology: It enhances the mechanical properties and performance of fuel cells by contributing to the development of novel electrolytes with superior proton conductivity and power density.
Organic Synthesis: It is pivotal in the production of symmetrical 3,3’-diaryloxyoctanone compounds.
Catalysis: It is used as a heterogeneous catalyst for the synthesis of various quinazolines derivatives.
Wirkmechanismus
Target of Action
1,4-Butane sultone is a sulfo-alkylating agent that primarily targets hydrophobic compounds possessing nucleophilic functional groups . These include hydroxy groups, as in the case of β-cyclodextrin, and amino groups, as in the case of polymethine dyes . The compound introduces the sulfobutyl group (–(CH2)4–SO3−) into these targets .
Mode of Action
The mode of action of 1,4-Butane sultone involves the introduction of the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups . This results in the formation of derivatives where the sulfobutyl group is present as a neutral sodium salt . This significantly increases the water solubility of the derivatives .
Biochemical Pathways
The biochemical pathways affected by 1,4-Butane sultone involve the functionalization of hydrophobic compounds. For instance, it plays a pivotal role in the functionalization of single-walled carbon nanotubes (SWCNTs), which are incorporated into cross-linked composite electrolyte membranes for fuel cell applications .
Pharmacokinetics
Given its use in increasing the water solubility of hydrophobic compounds , it can be inferred that these properties would be influenced by this characteristic.
Result of Action
The result of 1,4-Butane sultone’s action is the increased water solubility of hydrophobic compounds . This is achieved through the introduction of the sulfobutyl group into these compounds . In the context of fuel cell applications, this process significantly enhances the mechanical properties and performance of the fuel cells .
Action Environment
The action of 1,4-Butane sultone can be influenced by environmental factors such as temperature and pressure. For instance, the synthesis of 1,4-Butane sultone from 4-chlorobutan-1-ol proceeds particularly efficiently when heated with high-boiling, water-immiscible solvents in which 1,4-butane-sultone dissolves and is thereby protected from hydrolysis in the aqueous medium .
Biochemische Analyse
Biochemical Properties
1,4-Butane sultone is used to introduce the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups, such as hydroxy groups (as in the case of β-cyclodextrin) or amino groups (as in the case of polymethine dyes) . The sulfobutyl group is present as a neutral sodium salt and considerably increases the water solubility of the derivatives .
Cellular Effects
It is known that 1,4-Butane sultone is a weak carcinogen . It is also an impurity in sulfobutyl ether β-cyclodextrin (SBE-β-CD) .
Molecular Mechanism
1,4-Butane sultone acts as a sulfo-alkylating agent, introducing the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups . This suggests that it may interact with biomolecules through alkylation, potentially influencing their function and activity.
Temporal Effects in Laboratory Settings
1,4-Butane sultone is a stable compound . It reacts in boiling water to form 4-hydroxybutanesulfonic acid and alcohols to form 4-alkoxybutanesulfonic acid
Dosage Effects in Animal Models
The LD50 of 1,4-Butane sultone orally in rabbits is 500 mg/kg
Metabolic Pathways
It is known that 1,4-Butane sultone is used to introduce the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups , suggesting that it may interact with enzymes or cofactors in these pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Butane sultone can be synthesized starting from 4-chlorobutan-1-ol. The sodium salt of 4-hydroxybutan-1-sulfonic acid is obtained with sodium sulfite. This salt is then converted with strong acids, such as hydrochloric acid, into the very hygroscopic 4-hydroxybutanesulfonic acid, which is cyclized to 1,4-butane sultone under elimination of water . The cyclization process can be efficiently carried out in aqueous solution when heated with high-boiling, water-immiscible solvents like 1,2-dichlorobenzene or diethylbenzene .
Industrial Production Methods
In industrial settings, 1,4-butane sultone is produced by adding 4-chlorobutanol and sodium sulfite solution into an alcohol solvent, heating to reflux for six hours, and then acidifying with hydrochloric acid. The resulting 4-hydroxybutanesulfonic acid undergoes flash evaporation dehydration at a vacuum degree of 1-8 mmHg and a temperature of 130-165°C to obtain industrial-grade 1,4-butane sultone . Further purification involves fractionating under reduced pressure to achieve high-purity 1,4-butane sultone .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Butane sultone undergoes various chemical reactions, including:
Sulfonation: It acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules.
Alkylation: It is used to alkylate nucleophilic functional groups such as hydroxy and amino groups.
Common Reagents and Conditions
Sulfonation: Typically involves the use of sodium sulfite and strong acids like hydrochloric acid.
Alkylation: Often performed in the presence of nucleophilic functional groups under mild conditions.
Major Products
Sulfonated Compounds: Such as sulfobutyl ether derivatives.
Alkylated Compounds: Including various functionalized organic molecules.
Vergleich Mit ähnlichen Verbindungen
1,4-Butane sultone is unique due to its ability to introduce the sulfobutyl group into hydrophobic compounds, significantly increasing their water solubility . Similar compounds include:
1,3-Propane sultone: Another sultone used for similar sulfonation reactions but with different ring size and reactivity.
1,2-Ethanedisulfonic acid: Used in sulfonation but lacks the cyclic structure of 1,4-butane sultone.
1,4-Butane sultone stands out due to its specific applications in green chemistry and fuel cell technology, where it enhances the performance and stability of various materials .
Eigenschaften
IUPAC Name |
oxathiane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c5-8(6)4-2-1-3-7-8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYFEEDKONKGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061836 | |
| Record name | 1,4-Butane sultone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear faintly brownish-yellow liquid; [MSDSonline] | |
| Record name | 1,2-Oxathiane, 2,2-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butane sultone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7282 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1633-83-6 | |
| Record name | Butane sultone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butane sultone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-BUTANE SULTONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Oxathiane, 2,2-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butane sultone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(4)-butanesultone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BUTANESULTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E0C1CLI2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-BUTANE SULTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5846 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-butane sultone?
A1: 1,4-Butane sultone has the molecular formula C4H8O3S and a molecular weight of 136.17 g/mol.
Q2: What spectroscopic data is available to characterize 1,4-butane sultone?
A: Researchers commonly employ techniques like FTIR, 1H NMR, and 13C NMR to characterize the structure of 1,4-butane sultone and its derivatives. [, , , , ]
Q3: Is 1,4-butane sultone compatible with various materials?
A: 1,4-Butane sultone demonstrates compatibility with a range of materials, enabling its use in modifying polymers, synthesizing surfactants, and functionalizing nanomaterials. [, , , , , , ]
Q4: What is known about the stability of 1,4-butane sultone under different conditions?
A: While 1,4-butane sultone generally exhibits stability under various conditions, its reactivity needs consideration. For instance, it undergoes ring-opening reactions with nucleophiles like amines and alcohols. [, , , , ]
Q5: How is 1,4-butane sultone used in organic synthesis?
A: 1,4-Butane sultone acts as a key reagent for introducing sulfobutyl groups into molecules. This modification finds application in synthesizing various compounds, including surfactants, ionic liquids, and functional polymers. [, , , , , ]
Q6: Can you elaborate on the reaction of 1,4-butane sultone with amines?
A: 1,4-Butane sultone readily reacts with primary and secondary amines, leading to ring-opening and the formation of zwitterionic sulfobetaines. [, , ]
Q7: What are the advantages of using 1,4-butane sultone in synthesizing ionic liquids?
A: Utilizing 1,4-butane sultone allows for the incorporation of a sulfonate group, resulting in ionic liquids with unique properties. For instance, these ionic liquids can function as solvents and catalysts in organic reactions. [, ]
Q8: Has 1,4-butane sultone been used to modify nanomaterials?
A: Yes, researchers have successfully employed 1,4-butane sultone to functionalize nanomaterials like graphitic carbon nitride. This functionalization introduces sulfonic acid groups, enabling their use as heterogeneous catalysts. []
Q9: How does 1,4-butane sultone contribute to the development of proton exchange membranes (PEMs)?
A: 1,4-Butane sultone is utilized in synthesizing sulfonated polymers that act as PEMs. These membranes find application in fuel cells due to their proton conductivity. [, ]
Q10: Can you explain the role of 1,4-butane sultone in preparing telechelic polymers?
A: By reacting with polymers like poly(butylene terephthalate), 1,4-butane sultone introduces sulfonated chain ends, resulting in telechelic ionomers with modified thermal properties. []
Q11: How does 1,4-butane sultone impact the properties of lignin-based materials?
A: Modifying lignin with 1,4-butane sultone enhances its solubility in water and introduces sulfonic acid groups. These modified lignins can then function as dispersants for carbon nanotubes, improving their processability. []
Q12: Are there any safety concerns associated with 1,4-butane sultone?
A: While this Q&A focuses on the scientific aspects, it's crucial to acknowledge that 1,4-butane sultone is classified as a potential mutagen and requires careful handling. []
Q13: What about the environmental impact of 1,4-butane sultone?
A: Limited information is available on the environmental fate and ecotoxicological effects of 1,4-butane sultone. Further research is necessary to understand its impact and develop sustainable practices. []
Q14: What are some potential future directions for research on 1,4-butane sultone?
A: Future research can explore its applications in developing new materials, improving catalytic processes, and designing environmentally friendly synthetic methods. Additionally, a deeper understanding of its toxicological profile and environmental fate is crucial. []
Q15: Are there any known alternatives to 1,4-butane sultone for its various applications?
A: While 1,4-butane sultone is widely used, exploring alternative reagents with similar reactivity but potentially improved safety and environmental profiles is an active area of research. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


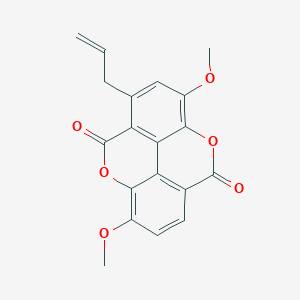
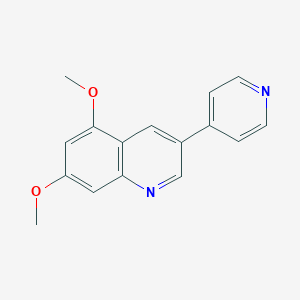
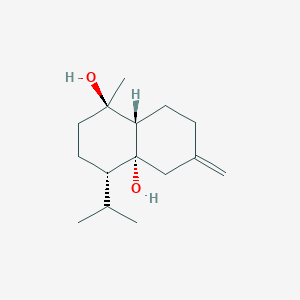
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)

